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molecular formula C8H4F4O B125124 2-Fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 146137-78-2

2-Fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No. B125124
M. Wt: 192.11 g/mol
InChI Key: IDLNLGMUINCSGS-UHFFFAOYSA-N
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Patent
US05489592

Procedure details

A mixture of 18.7 g (0.0988 mol) of 2-fluoro-5-(trifluoromethyl)benzonitrile (prepared according to G. C. Finger et al., Chem. Comm., 1965, 430), 398 ml of 90% formic acid, 296 ml of water and 17.5 g of Raney nickel is heated for 5 hours at reflux and is then left standing overnight. The mixture is poured into 2.5 liters of water and extraction is carried out with methylene chloride (once 1 l and two times 500 ml). Filtration, washing with water, drying over Na2SO4, filtration and distillation are carried out. Yd.: 10.1 g (53%) B.p.14 =70°-72° C. IR: νc-o =1680 cm-1
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
398 mL
Type
reactant
Reaction Step One
Name
Quantity
296 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
catalyst
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#N.C(O)=[O:15].O>[Ni].C(Cl)Cl>[F:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[CH:4]=[O:15]

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C(F)(F)F
Name
Quantity
398 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
296 mL
Type
reactant
Smiles
O
Name
Quantity
17.5 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
is then left
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4, filtration and distillation
CUSTOM
Type
CUSTOM
Details
10.1 g (53%) B.p.14 =70°-72° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C=O)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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